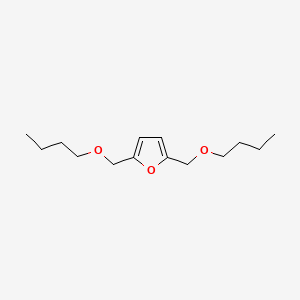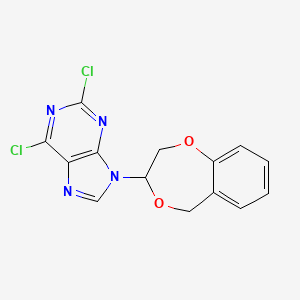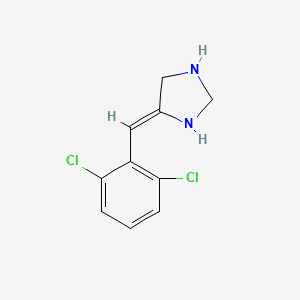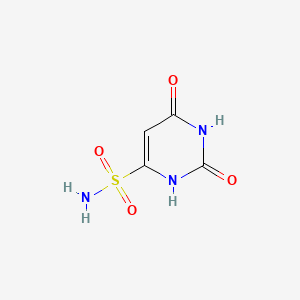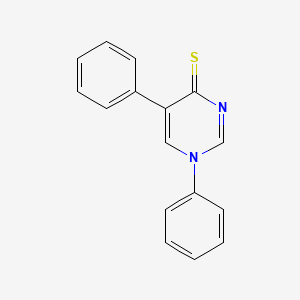
1,5-Diphenylpyrimidine-4(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Diphenylpyrimidine-4(1H)-thione is a heterocyclic compound characterized by a pyrimidine ring substituted with phenyl groups at the 1 and 5 positions and a thione group at the 4 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Diphenylpyrimidine-4(1H)-thione can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between benzylideneacetophenone and thiourea in the presence of a base such as sodium ethoxide can yield the desired compound. The reaction typically proceeds under reflux conditions in ethanol, leading to the formation of the pyrimidine ring with the thione group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Diphenylpyrimidine-4(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: Reduction of the thione group can yield the corresponding thiol or sulfide.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1,5-Diphenylpyrimidine-4(1H)-thione has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1,5-Diphenylpyrimidine-4(1H)-thione involves its interaction with molecular targets such as enzymes or receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the phenyl groups can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Diphenylpyrimidine-2-thione: Similar structure but with the thione group at the 2 position.
1,3-Diphenylpyrimidine-4(1H)-thione: Phenyl groups at the 1 and 3 positions.
1,5-Diphenyl-2-thioxo-1,2-dihydropyrimidine: Contains a thioxo group instead of a thione.
Uniqueness
1,5-Diphenylpyrimidine-4(1H)-thione is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the thione group and the phenyl substituents play a crucial role in determining its interaction with various targets and its overall stability.
Propiedades
Número CAS |
98381-58-9 |
|---|---|
Fórmula molecular |
C16H12N2S |
Peso molecular |
264.3 g/mol |
Nombre IUPAC |
1,5-diphenylpyrimidine-4-thione |
InChI |
InChI=1S/C16H12N2S/c19-16-15(13-7-3-1-4-8-13)11-18(12-17-16)14-9-5-2-6-10-14/h1-12H |
Clave InChI |
OKFJVTSWOGBTIM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CN(C=NC2=S)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


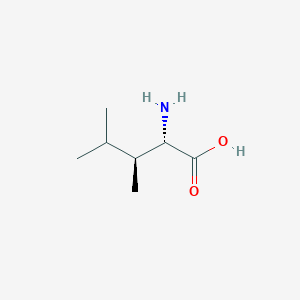
![4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-9-yl)methylene]-](/img/structure/B12919751.png)
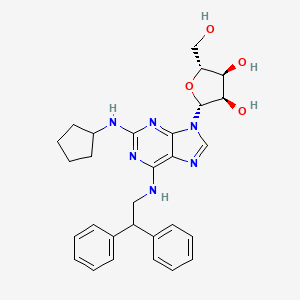
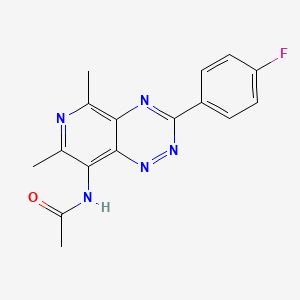
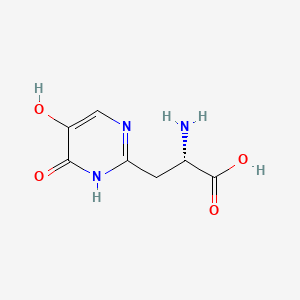
![9-Bromo-2-chloro-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12919776.png)
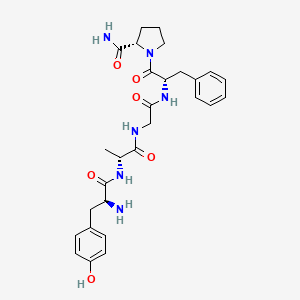
![{1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-yl}methanol](/img/structure/B12919795.png)
![3-Pyrrolidinol, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-, (3R)-](/img/structure/B12919797.png)
